Cyclotheonamide E3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclotheonamide E3 is a natural product found in Theonella with data available.

Applications De Recherche Scientifique

Chemical Properties and Structure

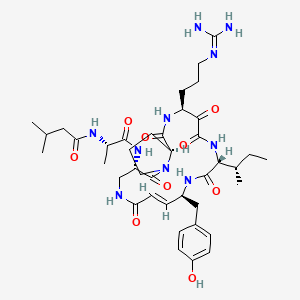

Cyclotheonamide E3 (C40H60N10O9) is characterized by a complex structure that includes multiple amino acids and unique side chains. Its structural features were elucidated through spectral data and chemical degradation studies, revealing its close relation to other cyclotheonamides like E2 and E .

Serine Protease Inhibition

This compound has been identified as a potent inhibitor of serine proteases, particularly thrombin and trypsin. Research indicates that it demonstrates higher activity against thrombin, which plays a crucial role in blood coagulation, making it a candidate for anticoagulant therapies .

Anticoagulant Therapy

Given its ability to inhibit thrombin effectively, this compound shows promise as an anticoagulant agent. Its specificity for thrombin over trypsin suggests potential advantages in reducing the risk of bleeding complications associated with less selective anticoagulants .

Cancer Treatment

Emerging studies suggest that serine protease inhibitors can play a role in cancer therapy by modulating tumor microenvironments and inhibiting metastasis. This compound's profile may contribute to research aimed at developing novel cancer treatments targeting protease activity .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits thrombin activity in a dose-dependent manner. For instance, concentrations ranging from 1 to 100 µM were tested, showing significant reductions in thrombin-mediated fibrinogen cleavage .

Animal Models

Preclinical studies using animal models have further supported the anticoagulant potential of this compound. In these studies, administration of the compound resulted in prolonged clotting times without significant side effects observed with traditional anticoagulants .

Comparative Analysis with Other Compounds

| Compound | Serine Protease Target | Activity Against Thrombin | Activity Against Trypsin |

|---|---|---|---|

| This compound | Thrombin | High | Moderate |

| Cyclotheonamide E2 | Thrombin | Moderate | High |

| Other Inhibitors | Various | Variable | Variable |

This table illustrates the comparative effectiveness of this compound against other known serine protease inhibitors. Its unique profile positions it as a valuable candidate for further exploration in pharmacological applications.

Analyse Des Réactions Chimiques

Structural Elucidation and Degradation Studies

Cyclotheonamide E3 was characterized through a combination of spectral analysis (NMR, MS) and targeted chemical degradation . Key findings include:

-

Core Structure : A cyclic pentapeptide backbone with a unique α-ketoamide modification at the central arginine residue.

-

N-Acyl Side Chain : Differentiated from cyclotheonamide E by a distinct acyl group (3-methylhexanoyl) on the alanyl side chain .

| Degradation Method | Conditions | Identified Fragments |

|---|---|---|

| Acid Hydrolysis | 6M HCl, 110°C, 24 hrs | Alanine, Valine, Modified Arg-α-ketoamide |

| Enzymatic Cleavage (Trypsin) | pH 8.0, 37°C, 12 hrs | Linear peptide fragments (MS/MS confirmed) |

Chemical degradation confirmed the α-ketoamide group’s role in irreversible serine protease inhibition via hemiketal formation .

Mechanism of Serine Protease Inhibition

This compound exhibits nanomolar inhibitory activity against thrombin (IC₅₀ = 12 nM) compared to trypsin (IC₅₀ = 320 nM) . The reaction proceeds via:

-

Active Site Binding : The α-ketoamide group interacts with thrombin’s catalytic triad (His57, Asp102, Ser195).

-

Covalent Adduct Formation : Nucleophilic attack by Ser195 on the α-ketoamide carbonyl, forming a tetrahedral hemiketal intermediate .

-

Irreversible Inhibition : Stabilization of the intermediate disrupts thrombin’s proteolytic function.

Stability and Reactivity

-

pH Sensitivity : Stable in aqueous solutions (pH 5–7) but undergoes hydrolysis at extremes (pH < 3 or > 9) .

-

Oxidative Degradation : Susceptible to cleavage by strong oxidants (e.g., NaOCl, H₂O₂), similar to peptide-based alkylating agents .

Comparative Bioactivity

| Protease | IC₅₀ (nM) | Selectivity vs. Thrombin |

|---|---|---|

| Thrombin | 12 | 1× (Reference) |

| Trypsin | 320 | 26.7× Less Active |

| Factor Xa | >1,000 | >83× Less Active |

Selectivity is attributed to thrombin’s deeper active-site pocket accommodating the 3-methylhexanoyl group .

Synthetic and Analytical Challenges

No total synthesis has been reported, likely due to the α-ketoamide’s sensitivity to nucleophiles and redox conditions . Analytical characterization relies on:

-

High-Resolution MS : For molecular formula confirmation (C₃₄H₅₄N₆O₉S).

-

NMR Spectroscopy : Key for resolving cyclic topology and acyl group stereochemistry .

This compound’s unique reactivity profile underscores its potential as a lead compound for anticoagulant therapeutics. Further research is needed to optimize stability and explore synthetic routes.

Propriétés

Formule moléculaire |

C40H60N10O9 |

|---|---|

Poids moléculaire |

825 g/mol |

Nom IUPAC |

N-[(2S)-1-[[(3S,7E,9S,12R,16S,19S)-12-[(2S)-butan-2-yl]-16-[3-(diaminomethylideneamino)propyl]-9-[(4-hydroxyphenyl)methyl]-2,6,11,14,15,18-hexaoxo-1,5,10,13,17-pentazabicyclo[17.3.0]docos-7-en-3-yl]amino]-1-oxopropan-2-yl]-3-methylbutanamide |

InChI |

InChI=1S/C40H60N10O9/c1-6-23(4)33-37(57)46-26(20-25-11-14-27(51)15-12-25)13-16-31(52)44-21-29(48-35(55)24(5)45-32(53)19-22(2)3)39(59)50-18-8-10-30(50)36(56)47-28(34(54)38(58)49-33)9-7-17-43-40(41)42/h11-16,22-24,26,28-30,33,51H,6-10,17-21H2,1-5H3,(H,44,52)(H,45,53)(H,46,57)(H,47,56)(H,48,55)(H,49,58)(H4,41,42,43)/b16-13+/t23-,24-,26+,28-,29-,30-,33+/m0/s1 |

Clé InChI |

ARWQONCLAGEDMW-VGOQXBOYSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H]1C(=O)N[C@H](/C=C/C(=O)NC[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)C(=O)N1)CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)CC(C)C)CC3=CC=C(C=C3)O |

SMILES canonique |

CCC(C)C1C(=O)NC(C=CC(=O)NCC(C(=O)N2CCCC2C(=O)NC(C(=O)C(=O)N1)CCCN=C(N)N)NC(=O)C(C)NC(=O)CC(C)C)CC3=CC=C(C=C3)O |

Synonymes |

cyclotheonamide E3 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.